
2-Chloro-1-(pentamethylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-1-(pentamethylphenyl)ethanone” is a chemical compound with the CAS Number: 57196-63-1 . It has a molecular weight of 224.73 and a molecular formula of C13H17ClO . It is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(pentamethylphenyl)ethanone” consists of a pentamethylphenyl group attached to an ethanone group with a chlorine atom . The InChI code for this compound is 1S/C13H17ClO/c1-7-8(2)10(4)13(12(15)6-14)11(5)9(7)3/h6H2,1-5H3 .Physical And Chemical Properties Analysis
“2-Chloro-1-(pentamethylphenyl)ethanone” is a powder that is stored at room temperature . It has a melting point of 110-111 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Proteomics Research
2-Chloro-1-(pentamethylphenyl)ethanone: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a specialty product for proteomics research due to its chemical stability and reactivity which can be beneficial in protein isolation and purification processes .
Organic Synthesis
In the field of organic chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex molecules. Its chlorinated ketone group is reactive and can undergo various chemical reactions, making it a valuable building block for synthesizing new compounds with potential applications in medicine, agriculture, and materials science .
Medicinal Chemistry
Researchers in medicinal chemistry may explore the use of 2-Chloro-1-(pentamethylphenyl)ethanone in the design and development of new pharmaceuticals. Its molecular structure could be modified to create new compounds with specific pharmacological properties .
Analytical Chemistry
Due to its distinct chemical properties, 2-Chloro-1-(pentamethylphenyl)ethanone can be used as a standard or reference compound in analytical methods such as chromatography or mass spectrometry. This helps in the identification and quantification of substances within a sample .
Material Science
This compound might be investigated for its potential use in material science, particularly in the development of new polymers or coatings. Its molecular structure allows for the possibility of creating materials with unique thermal or chemical resistance properties .
Chemical Education
In educational settings, 2-Chloro-1-(pentamethylphenyl)ethanone can be used to demonstrate various chemical reactions and synthesis techniques to students. It serves as an example of a functionalized aromatic compound that can undergo a range of transformations .
Environmental Chemistry
The reactivity of 2-Chloro-1-(pentamethylphenyl)ethanone could be harnessed in environmental chemistry for the detoxification of hazardous substances. Its ability to react with other chemicals may be used to neutralize or transform pollutants into less harmful forms .
Nanotechnology
Finally, this compound may find applications in nanotechnology, where it could be used to create molecular building blocks for nanostructures. Its precise molecular geometry could contribute to the construction of nanoscale devices or materials .
Safety and Hazards
The compound is labeled with the GHS05, GHS07, and GHS08 pictograms, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Eigenschaften
IUPAC Name |
2-chloro-1-(2,3,4,5,6-pentamethylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-7-8(2)10(4)13(12(15)6-14)11(5)9(7)3/h6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPLVERXFNZFAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)CCl)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380204 |
Source


|
| Record name | 2-chloro-1-(pentamethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57196-63-1 |
Source


|
| Record name | 2-chloro-1-(pentamethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272726.png)

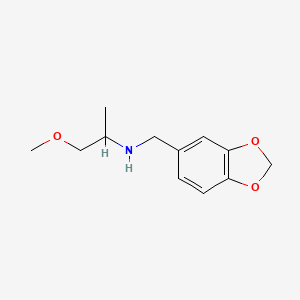
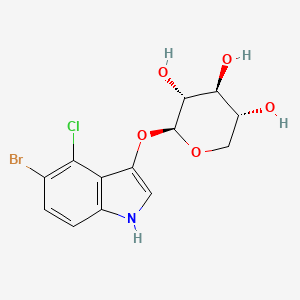
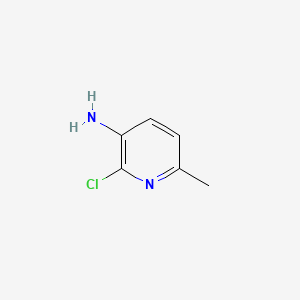
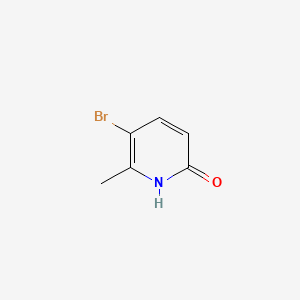


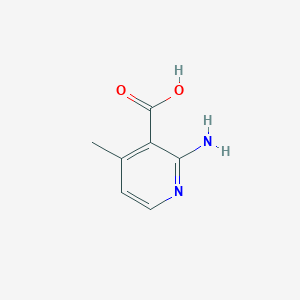
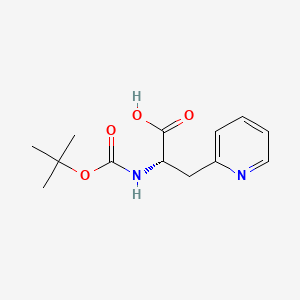


![Benzo[b]thiophene-3-carbonyl chloride](/img/structure/B1272748.png)
